bromoform;N,N-diethylethanamine

Catalog No.
S16077094
CAS No.
61391-45-5
M.F
C7H16Br3N
M. Wt
353.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bromoform;N,N-diethylethanamine

CAS Number

61391-45-5

Product Name

bromoform;N,N-diethylethanamine

IUPAC Name

bromoform;N,N-diethylethanamine

Molecular Formula

C7H16Br3N

Molecular Weight

353.92 g/mol

InChI

InChI=1S/C6H15N.CHBr3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;1H

InChI Key

OQOUBOZWIRKZHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C(Br)(Br)Br

Bromoform, chemically known as tribromomethane, has the formula CHBr₃. It is a colorless liquid at room temperature, characterized by a sweet odor reminiscent of chloroform. As one of the haloforms, bromoform is highly dense and has a high refractive index. It is only slightly soluble in water but miscible with various organic solvents such as alcohol, benzene, and ether . Bromoform's molecular structure exhibits tetrahedral geometry with C3vC_{3v} symmetry, which plays a role in its chemical reactivity and interactions.

N,N-Diethylethanamine, also known as diethylaminoethane, is an organic compound with the formula C₆H₁₅N. It is a colorless liquid that serves as a secondary amine with two ethyl groups attached to the nitrogen atom. This compound is notable for its basicity and nucleophilic properties due to the presence of an unshared electron pair on the nitrogen atom .

And extractions.
  • Mineral Separation: Its high density allows for effective separation of minerals based on density differences .
  • Research Tool: Employed in studies involving halogenated compounds and their interactions.
  • N,N-Diethylethanamine is utilized in:

    • Organic Synthesis: As an intermediate in the production of pharmaceuticals.
    • Catalysis: Used in various catalytic processes due to its nucleophilic nature.
    • Chemical Research: Employed in studies involving amine reactivity and modification .

    Bromoform has been studied for its biological effects and potential toxicity. It is known to inhibit methanogenesis, which makes it significant in environmental studies related to greenhouse gas emissions . Its biological activity includes cytotoxic effects on certain cell lines and potential roles in disrupting endocrine functions.

    N,N-Diethylethanamine exhibits basic properties and can interact with biological systems as a neurotransmitter modulator. Its derivatives have been explored for pharmacological applications due to their ability to cross biological membranes easily.

    Bromoform can be synthesized through several methods:

    • Haloform Reaction: Reacting acetone with sodium hypobromite.
    • Electrolysis: Electrolysis of potassium bromide in ethanol.
    • Chloroform Treatment: Treating chloroform with aluminum bromide .

    N,N-Diethylethanamine can be synthesized through:

    • Alkylation of Ammonia: Reacting ammonia with ethyl halides.
    • Reduction of N,N-Diethylacetamide: Using reducing agents like lithium aluminum hydride .

    Studies on bromoform have indicated its potential interactions with various biological systems, particularly concerning its toxicity and environmental impact. Research has focused on how bromoform affects microbial communities and its role as an inhibitor of methanogenesis in anaerobic environments .

    For N,N-diethylethanamine, interaction studies often explore its role as a ligand or catalyst in bio

    Bromoform belongs to the haloform family, which includes:

    • Chloroform (CHCl₃): More commonly used as a solvent; less dense than bromoform.
    • Iodoform (CHI₃): Has antiseptic properties; heavier than bromoform.
    • Fluoroform (CHF₃): Lighter and less dense; used in specialized applications.

    Comparison Table

    CompoundFormulaDensity (g/cm³)Solubility in WaterMain Use
    BromoformCHBr₃2.89Slightly solubleLaboratory reagent
    ChloroformCHCl₃1.48MiscibleSolvent
    IodoformCHI₃4.93InsolubleAntiseptic
    FluoroformCHF₃1.50Slightly solubleSpecialty applications

    N,N-Diethylethanamine can be compared to other secondary amines such as:

    • Diethylamine (C₄H₁₁N): Similar structure but lacks the ethylene group; more basic.
    • N,N-Dimethylacetamide (C₆H₁₅NO): More polar due to the carbonyl group; used as a solvent.

    Comparison Table for Amines

    CompoundFormulaBasicityMain Use
    N,N-DiethylethanamineC₆H₁₅NModerateOrganic synthesis
    DiethylamineC₄H₁₁NHighSolvent
    N,N-DimethylacetamideC₆H₁₅NOModerateSolvent

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    352.88124 g/mol

    Monoisotopic Mass

    350.88329 g/mol

    Heavy Atom Count

    11

    Dates

    Modify: 2024-08-15

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